N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide

Beschreibung

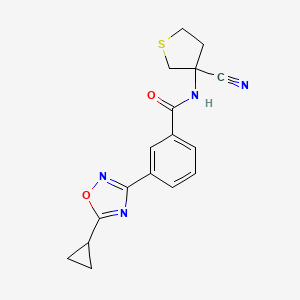

N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 5-cyclopropyl-1,2,4-oxadiazole moiety and a 3-cyanothiolan group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, while the cyclopropyl group enhances lipophilicity and resistance to oxidative metabolism .

Eigenschaften

IUPAC Name |

N-(3-cyanothiolan-3-yl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c18-9-17(6-7-24-10-17)20-15(22)13-3-1-2-12(8-13)14-19-16(23-21-14)11-4-5-11/h1-3,8,11H,4-7,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWNBDYBQDUALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4(CCSC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.

Synthesis of the thiolan ring with a cyano group: This can be done through nucleophilic substitution or addition reactions, followed by cyclization.

Coupling with the benzamide core: The final step involves coupling the synthesized intermediates with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may involve:

Optimization of reaction conditions: Temperature, pressure, solvent choice, and reaction time.

Use of continuous flow reactors: For better control over reaction parameters and scalability.

Purification techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide may have applications in various fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes or receptors: Inhibiting or activating their function.

Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Modulating protein-protein interactions: Altering the activity of protein complexes.

Vergleich Mit ähnlichen Verbindungen

Key Findings

Structural Flexibility: Substitutions on the 1,2,4-oxadiazole ring (cyclopropyl vs. methyl) and benzamide core (cyanothiolan vs. trifluoromethyl) critically influence physicochemical and biological properties .

Synthetic Feasibility : Oxadiazole formation via cyclization (e.g., using TsOH and trimethoxyethane) is a robust method, though yields vary (31–95%) depending on substituents .

Biological Hypotheses: The target compound’s combination of cyclopropyl and cyanothiolan groups positions it as a candidate for further antiviral or anticancer studies, building on analogs in .

Biologische Aktivität

N-(3-Cyanothiolan-3-YL)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H15N5OS |

| Molecular Weight | 325.39 g/mol |

| CAS Number | 2418662-40-3 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study conducted on various derivatives demonstrated that modifications in the oxadiazole ring significantly influenced cytotoxicity against cancer cell lines. The presence of the cyanothiolan moiety was found to enhance the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it was noted to inhibit carbonic anhydrase (CA) enzymes, which play a critical role in tumor growth and metastasis. The selectivity of this compound towards tumor-associated isoforms of CA suggests its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancerous cells.

- Enzyme Inhibition : It selectively inhibits carbonic anhydrases, disrupting pH regulation within tumors and enhancing the efficacy of other chemotherapeutic agents.

- Cell Cycle Arrest : Studies have shown that it can cause G2/M phase arrest in certain cancer cell lines, thereby preventing further cell division .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A preclinical trial involving breast cancer models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls.

- Case Study 2 : In vitro studies on lung cancer cells revealed that the compound reduced cell viability by over 70% at concentrations above 10 µM, with minimal effects on normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.